Cocamidopropyl betaine

Description

The exact mass of the compound this compound is 342.28824308 g/mol and the complexity rating of the compound is 338. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8191. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Skin conditioning; Surfactant; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

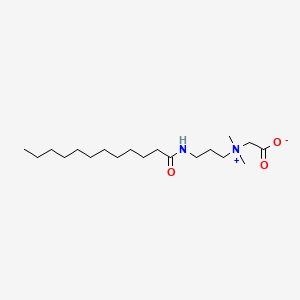

2-[3-(dodecanoylamino)propyl-dimethylazaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O3/c1-4-5-6-7-8-9-10-11-12-14-18(22)20-15-13-16-21(2,3)17-19(23)24/h4-17H2,1-3H3,(H-,20,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUAUOIMASANKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041282 | |

| Record name | Lauramidopropyl betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [Reference #1] 29-31%: Colorless to pale yellow liquid; [Galaxy Surfactants MSDS] | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coco Amido Betaine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20462 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4292-10-8, 61789-40-0, 86438-79-1, 86243-76-7 | |

| Record name | Lauramidopropylbetaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauramidopropyl betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coco Amido Betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, norcoco acyl derivs., disodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086438791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cocamidopropyl betaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amphoteric L | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauramidopropyl betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., hydroxides, inner salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., inner salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mirataine CB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, Ncoco acyl derivs., hydroxides, inner salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURAMIDOPROPYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D6XVI233 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cocamidopropyl Betaine from Coconut Oil

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis pathway for cocamidopropyl betaine (B1666868) (CAPB) starting from coconut oil. It is intended to serve as a detailed guide for researchers, scientists, and professionals involved in drug development and formulation who require a thorough understanding of the manufacturing process, including reaction conditions, experimental protocols, and quality control measures.

Introduction

Cocamidopropyl betaine (CAPB) is a zwitterionic surfactant widely utilized in the personal care and pharmaceutical industries for its mild cleansing and foaming properties.[1] Its amphoteric nature, possessing both a cationic quaternary ammonium (B1175870) group and an anionic carboxylate group, contributes to its excellent compatibility with other surfactants and its performance over a wide pH range.[1] The synthesis of CAPB from coconut oil is a well-established two-step process that involves the formation of an intermediate amidoamine, followed by a quaternization reaction.[2] This guide will delve into the technical specifics of this synthesis, providing quantitative data, detailed experimental protocols, and visual representations of the chemical pathways and workflows.

Synthesis Pathway Overview

The production of this compound from coconut oil primarily involves two key chemical transformations:

-

Amidation: Coconut oil, or its derived fatty acids, is reacted with 3-dimethylaminopropylamine (B130723) (DMAPA) to form a fatty amidoamine intermediate, specifically cocamidopropyl dimethylamine (B145610).[2]

-

Quaternization (Carboxymethylation): The tertiary amine of the amidoamine intermediate is then quaternized using sodium monochloroacetate (SMCA) to yield this compound.[2]

A visual representation of this synthesis pathway is provided below.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two main stages of this compound synthesis, compiled from various literature sources.

Table 1: Amidation Reaction Parameters

| Parameter | Value | Source |

| Reactants | Coconut Fatty Acids (or Methyl Esters) and DMAPA | [2] |

| Molar Ratio (DMAPA:Fatty Acid/Ester) | 1.05:1 to 1.15:1 | [3] |

| Temperature | 140 - 180 °C | [4] |

| Reaction Time | 5.5 - 8 hours | [4] |

| Catalyst | Typically not required, but can use alkaline catalysts like KOH or sodium methylate. | [3] |

| Catalyst Concentration | ~3.0% (if used) | [3] |

| Yield | > 98% conversion of fatty acid/ester | [5] |

Table 2: Quaternization (Carboxymethylation) Reaction Parameters

| Parameter | Value | Source |

| Reactants | Amidoamine and Sodium Monochloroacetate (SMCA) | [2] |

| Molar Ratio (SMCA:Amidoamine) | 1.03:1 to 1.1:1 | [4] |

| Temperature | 80 - 100 °C | [4] |

| Reaction Time | 3 - 8 hours | [6][7] |

| pH | 7.5 - 9.0 | [6][8] |

| Solvent | Water | [9] |

| Final Product Concentration | Typically 30-45% aqueous solution | [7][9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Amidation of Coconut Fatty Acids with DMAPA

Objective: To synthesize the intermediate, cocamidopropyl dimethylamine.

Materials:

-

Coconut fatty acids

-

3-Dimethylaminopropylamine (DMAPA)

-

Nitrogen gas supply

-

Reaction vessel equipped with a stirrer, thermometer, condenser, and nitrogen inlet.

Procedure:

-

Charge the reaction vessel with a pre-determined amount of coconut fatty acids.

-

Begin stirring and purge the vessel with nitrogen to create an inert atmosphere.

-

Heat the fatty acids to approximately 140-160 °C.

-

Slowly add a slight molar excess of DMAPA (e.g., 1.05:1 molar ratio of DMAPA to fatty acid) to the hot fatty acids while maintaining vigorous stirring.

-

The reaction is exothermic; control the addition rate to maintain the temperature within the desired range (155-165 °C).[4]

-

After the addition is complete, maintain the reaction temperature for 5.5 to 8 hours.[4] Water is a byproduct of this reaction and will be continuously removed through the condenser.

-

Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is less than 10.[4]

-

Once the reaction is complete, cool the mixture. The resulting product is cocamidopropyl dimethylamine (amidoamine).

Quaternization of Amidoamine with Sodium Monochloroacetate

Objective: To synthesize the final product, this compound.

Materials:

-

Cocamidopropyl dimethylamine (from the previous step)

-

Sodium monochloroacetate (SMCA)

-

Deionized water

-

Sodium hydroxide (B78521) solution (for pH adjustment)

-

Reaction vessel with a stirrer, thermometer, and pH probe.

Procedure:

-

Charge the reaction vessel with the amidoamine intermediate and a calculated amount of deionized water to achieve the desired final product concentration.

-

Begin stirring and heat the mixture to 60-80 °C.[8]

-

In a separate vessel, prepare an aqueous solution of sodium monochloroacetate.

-

Slowly add the SMCA solution to the amidoamine mixture. A slight molar excess of SMCA (e.g., 1.05:1 molar ratio of SMCA to amidoamine) is typically used.[4]

-

Maintain the reaction temperature at 80-100 °C for 3 to 8 hours.[4][6][7]

-

Continuously monitor the pH of the reaction mixture and maintain it in the alkaline range of 8-9 by adding sodium hydroxide solution as needed.[8]

-

The progress of the reaction can be monitored by measuring the chloride ion concentration.

-

Once the reaction is complete, cool the mixture. The resulting product is an aqueous solution of this compound.

Purification and Quality Control

Purification: The primary by-product of the quaternization reaction is sodium chloride, which typically remains in the final product solution at a concentration of around 5-6%.[9] Unreacted starting materials, such as fatty acids and DMAPA, may also be present as impurities.

-

Removal of Unreacted DMAPA: Excess DMAPA from the amidation step can be removed by vacuum distillation.[9]

-

Filtration: The final product solution can be filtered to remove any insoluble impurities.[8]

Quality Control: A variety of analytical techniques are employed to ensure the quality and purity of the final this compound product.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the concentration of CAPB and to identify and quantify impurities such as unreacted amidoamine and fatty acids.[10]

-

Gas Chromatography (GC): Can be used to determine the concentration of residual DMAPA.[6]

-

Titration Methods: Used to determine the active betaine content, sodium chloride content, and free fatty acid content.[9]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from coconut oil is a robust and well-understood process. By carefully controlling reaction parameters such as temperature, molar ratios, and pH, a high-quality product can be consistently manufactured. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals to understand, replicate, and potentially optimize this important industrial synthesis. Adherence to rigorous quality control measures is paramount to ensure the final product meets the high standards required for its various applications.

References

- 1. nbinno.com [nbinno.com]

- 2. How is CAPB manufactured? l Elchemy [elchemy.com]

- 3. guidechem.com [guidechem.com]

- 4. EP3002275B1 - Process for preparing a concentrated, non-gelling, aqueous solution of betaine - Google Patents [patents.google.com]

- 5. CN101100441A - Synthetic method of cocoamidopropyl dimethylamine - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. CN106631864A - Production process for this compound - Google Patents [patents.google.com]

- 8. rixinpec.com [rixinpec.com]

- 9. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of this compound | Semantic Scholar [semanticscholar.org]

Cocamidopropyl Betaine: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocamidopropyl betaine (B1666868) (CAPB) is a prominent amphoteric surfactant widely utilized in the formulation of personal care products, and increasingly, in specialized applications within the pharmaceutical and biotechnology sectors.[1][2][3][4] Derived from coconut oil, CAPB is valued for its mildness, excellent foaming and viscosity-building characteristics, and its ability to reduce the irritancy of harsher anionic surfactants.[1][5] This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, synthesis, and analytical methodologies pertaining to cocamidopropyl betaine, tailored for a scientific audience.

Chemical Structure and Nomenclature

This compound is a zwitterionic quaternary ammonium (B1175870) compound. Its structure features a hydrophobic tail derived from the fatty acids of coconut oil (predominantly lauric acid, C12) and a hydrophilic head containing both a permanently cationic quaternary ammonium group and a pH-dependent anionic carboxylate group.[5][6] This amphoteric nature is central to its functional properties, allowing it to behave as a cationic, anionic, or zwitterionic species depending on the pH of the medium.[7]

-

IUPAC Name: {--INVALID-LINK--ammonio}acetate[5]

-

CAS Number: 61789-40-0[8]

-

Molecular Formula (for the lauramidopropyl betaine component): C₁₉H₃₈N₂O₃[5]

-

Molecular Weight (for the lauramidopropyl betaine component): 342.52 g/mol

The general structure consists of a fatty acyl group (R-CO), where R represents the alkyl chains from coconut oil, linked via an amide bond to a propyl-dimethylamine backbone, which is further quaternized with a carboxymethyl group.

Physicochemical Properties

The functional characteristics of this compound are dictated by its physicochemical properties. A summary of key quantitative data is presented in the following tables.

| Property | Value | References |

| Appearance | Clear to pale yellow liquid | [9] |

| pH (as supplied, typically a 30% aqueous solution) | 5.0 - 7.0 | [10][11] |

| Isoelectric Point (pI) | ~6.25 | [10] |

| Melting Point | < -10 °C | [9] |

| Boiling Point | > 100 °C | [9] |

| Density | ~1.05 g/cm³ | [2] |

| Solubility | Soluble in water | [5] |

| Surfactant Properties | Value | References |

| Active Matter (as supplied) | 30-32% | [12] |

| Critical Micelle Concentration (CMC) | Varies (e.g., 63.1 mg/L) | [13] |

| Viscosity (as supplied) | < 100 cP at 30°C | [2] |

Synthesis of this compound

The industrial synthesis of this compound is a two-step process.[14]

-

Amidation: Fatty acids from coconut oil are reacted with dimethylaminopropylamine (DMAPA). The primary amine of DMAPA selectively reacts with the fatty acids to form a fatty amidoamine intermediate.[6]

-

Quaternization (Betainization): The tertiary amine of the fatty amidoamine intermediate is then reacted with sodium monochloroacetate in an aqueous solution to form the quaternary ammonium carboxymethyl group, yielding this compound and sodium chloride as a byproduct.[6]

It is crucial to control the reaction conditions to minimize the presence of unreacted starting materials and byproducts, such as amidoamine (AA) and dimethylaminopropylamine (DMAPA), which are known to be potential skin sensitizers.[15][16]

References

- 1. yeserchem.com [yeserchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - PCC Group Product Portal [products.pcc.eu]

- 4. This compound (CAPB) - فرتاک لوتوس | Fartak lotus [fartaklotus.com]

- 5. Safety assessment of this compound, a cosmetic ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 61789-40-0 [chemicalbook.com]

- 9. CAPB l Physical & Chemical Properties - Elchemy [elchemy.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. humblebeeandme.com [humblebeeandme.com]

- 13. nveo.org [nveo.org]

- 14. researchgate.net [researchgate.net]

- 15. getlabtest.com [getlabtest.com]

- 16. This compound: Side Effects of the Personal Care Ingredient [healthline.com]

A Deep Dive into the Physicochemical Properties of Cocamidopropyl Betaine in Aqueous Solutions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cocamidopropyl betaine (B1666868) (CAPB) is a versatile amphoteric surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries for its mild cleansing and foaming properties, as well as its ability to act as a viscosity modifier and emulsifying agent.[1][2] Its unique zwitterionic nature, possessing both a positively charged quaternary ammonium (B1175870) group and a negatively charged carboxylate group, imparts a pH-dependent behavior that dictates its functionality in aqueous solutions.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of CAPB in aqueous environments, including its critical micelle concentration (CMC), surface tension, viscosity, and behavior under varying pH conditions. Detailed experimental protocols for the characterization of these properties are provided, alongside a synthesis of quantitative data from the scientific literature. This document aims to serve as a valuable resource for researchers and formulation scientists engaged in the development of products containing cocamidopropyl betaine.

Chemical Structure and Synthesis

This compound is synthesized in a two-step process. The first step involves the amidation reaction of fatty acids derived from coconut or palm kernel oil with dimethylaminopropylamine (DMAPA). The more reactive primary amine of DMAPA selectively reacts to form an amide. The second step is a quaternization reaction where chloroacetic acid reacts with the tertiary amine of the intermediate amide to form the final CAPB molecule.[1][4]

The resulting molecule possesses a hydrophobic fatty acid tail and a hydrophilic headgroup containing both a cationic quaternary ammonium and an anionic carboxylate group.

Physicochemical Properties: Quantitative Data

The functional performance of CAPB in aqueous solutions is dictated by several key physicochemical parameters. The following tables summarize quantitative data reported in the literature.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | Clear to pale yellow liquid | [1][5] |

| Molecular Formula | C₁₉H₃₈N₂O₃ (for lauramidopropyl betaine component) | [1] |

| Molecular Weight | ~300-400 g/mol (dependent on fatty acid chain length) | [4] |

| pH (1% aqueous solution) | 5.0 - 8.0 | [6] |

| pH (as supplied, ~30% solution) | 5.0 - 6.0 | [5] |

| Density (25°C) | ~1.05 g/cm³ | [6] |

| Solubility in Water | Soluble/Complete | [1][7] |

| Krafft Point | < 0°C | [8] |

| Isoelectric Point (IEP) | ~6.25 (for micellar CAPB) | [9] |

Table 2: Surface Activity and Micellization in Aqueous Solution at 25°C

| Property | Value | References |

| Critical Micelle Concentration (CMC) | 0.881 - 1.01 mg/mL (varies with purity and method) | [10][11] |

| ~63.1 mg/dm³ | [12] | |

| 0.974 mmol/L | [10] | |

| Surface Tension at CMC (γ_cmc) | ~34 - 36 mN/m | [11] |

| Viscosity (as supplied, ~30% solution) | < 100 cP (30°C) | [13] |

Core Physicochemical Behaviors

Micellization and Surface Tension Reduction

As a surfactant, CAPB monomers in an aqueous solution will migrate to the air-water interface, orienting their hydrophobic tails away from the water, which reduces the surface tension of the solution. As the concentration of CAPB increases, the interface becomes saturated with monomers. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), the monomers begin to self-assemble into spherical or rod-like aggregates called micelles in the bulk of the solution.[14][15] This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic tails and water molecules. Once micelles form, the surface tension of the solution remains relatively constant with further increases in surfactant concentration.

pH-Dependent Behavior

The amphoteric nature of this compound means its net charge is dependent on the pH of the aqueous solution.[3]

-

Acidic Conditions (pH < 4): The carboxylate group is protonated, and the molecule carries a net positive charge, behaving as a cationic surfactant. This enhances its conditioning properties.[3][4]

-

Neutral to Slightly Alkaline Conditions (pH 6-8): CAPB exists as a zwitterion, with both a positive and a negative charge, resulting in a net neutral charge. This is the isoelectric point region where it exhibits maximum surface activity and mildness.[6][16]

-

Alkaline Conditions (pH > 8): The quaternary ammonium group remains positively charged, while the carboxylate group is deprotonated, leading to an overall anionic character which can enhance cleansing efficiency.[3][4]

This pH-dependent charge behavior is crucial for formulation stability and performance, especially when CAPB is combined with other ionic surfactants.[4]

Viscosity Modification

This compound is known to increase the viscosity of surfactant solutions, particularly in the presence of anionic surfactants like sodium laureth sulfate (B86663) (SLES).[4][17] This synergistic interaction leads to the formation of larger, elongated or worm-like micelles, which entangle and increase the solution's resistance to flow.[14][18] The viscosity of CAPB-containing formulations can be further adjusted by the addition of electrolytes, such as sodium chloride.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound in aqueous solutions.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC can be determined by measuring a physical property that changes significantly at the onset of micellization. Surface tensiometry and conductometry are common methods.

4.1.1. Surface Tensiometry (Wilhelmy Plate Method)

This method measures the force exerted on a platinum plate at the air-liquid interface.

-

Apparatus:

-

Surface tensiometer (e.g., Krüss, Biolin Scientific)

-

Wilhelmy plate (platinum)

-

Glass vessel with a thermostatted jacket

-

Magnetic stirrer

-

Precision balance

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Preparation of Solutions: Prepare a stock solution of CAPB in deionized water (e.g., 10 g/L). Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.001 g/L to 5 g/L).

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension (approx. 72 mN/m at 25°C).

-

Plate Cleaning: Thoroughly clean the Wilhelmy plate by rinsing with deionized water and then flaming it to red heat with a Bunsen burner to remove any organic contaminants.

-

Measurement:

-

Place a known volume of the lowest concentration CAPB solution into the thermostatted glass vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Immerse the clean Wilhelmy plate into the solution.

-

Slowly raise the plate until the lower edge is at the plane of the liquid surface.

-

Record the surface tension reading once the value stabilizes.

-

-

Repeat: Repeat the measurement for each dilution, moving from the lowest to the highest concentration. Ensure the plate is cleaned and dried between each measurement.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the CAPB concentration (log C). The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point where the slope changes is the CMC. The surface tension value in the plateau region is the γ_cmc.[15]

-

Viscosity Measurement

The rheological properties of CAPB solutions can be characterized using a rotational rheometer.

-

Apparatus:

-

Rotational rheometer (e.g., from TA Instruments, Anton Paar) with a cone-and-plate or concentric cylinder geometry.

-

Temperature control unit.

-

-

Procedure:

-

Sample Preparation: Prepare aqueous solutions of CAPB at various concentrations. For studying interactions, prepare mixtures of CAPB with other surfactants (e.g., SLES) at different molar ratios.

-

Instrument Setup:

-

Set the rheometer to the desired temperature (e.g., 25°C) and allow it to equilibrate.

-

Select the appropriate measurement geometry. A cone-and-plate geometry is suitable for low to medium viscosity liquids.

-

Perform a zero-gap calibration as per the instrument's protocol.

-

-

Sample Loading: Carefully place the required volume of the sample onto the lower plate of the rheometer. Lower the upper geometry to the correct measurement gap, ensuring the sample fills the gap completely without overflowing. Trim any excess sample.

-

Measurement:

-

Perform a steady-state flow sweep by applying a range of shear rates (e.g., 0.1 to 1000 s⁻¹) and measuring the corresponding shear stress. The instrument software will calculate the viscosity at each shear rate.

-

-

Data Analysis: Plot viscosity as a function of shear rate. For Newtonian fluids, the viscosity will be constant. For non-Newtonian (shear-thinning or shear-thickening) fluids, the viscosity will change with the shear rate. The zero-shear viscosity (η₀) can be determined by extrapolating the viscosity to a zero shear rate.[19][20]

-

Determination of Krafft Point

The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its CMC. Below this temperature, the surfactant has limited solubility.

-

Apparatus:

-

Thermostatted water bath with a viewing window

-

Test tubes

-

Thermometer (0.1°C resolution)

-

Conductivity meter

-

-

Procedure:

-

Prepare a surfactant solution with a concentration significantly above its CMC (e.g., 1 wt%).

-

Cool the solution until the surfactant precipitates, forming a turbid suspension.

-

Place the test tube in the water bath and slowly heat the solution while gently stirring.

-

The temperature at which the solution becomes clear is the Krafft point.[21][22]

-

Alternatively, the Krafft point can be identified as the temperature at which a sharp increase in the conductivity of the solution is observed upon heating.[22] For CAPB, the Krafft point is below 0°C, meaning it is readily soluble and forms micelles at typical application temperatures.[8]

-

Study of pH Effects

The influence of pH on the properties of CAPB solutions can be investigated by titrating a solution and measuring a relevant property at different pH values.

-

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

-

Procedure:

-

Prepare a CAPB solution of a known concentration (e.g., above the CMC).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Measure the initial pH and another property of interest (e.g., surface tension, viscosity, or particle size using dynamic light scattering).

-

Incrementally add the acid solution from the burette, allowing the solution to equilibrate after each addition. Record the pH and measure the property of interest at each step.

-

Continue until the desired acidic pH range is covered.

-

Repeat the process by titrating a fresh CAPB solution with the base solution to cover the alkaline pH range.

-

Data Analysis: Plot the measured property (e.g., viscosity) as a function of pH to observe the pH-dependent behavior of the CAPB solution.[23][24]

-

Conclusion

This compound exhibits a rich and complex physicochemical profile in aqueous solutions, which is fundamental to its widespread application. Its ability to reduce surface tension, form micelles, modify viscosity, and respond to changes in pH makes it a highly versatile ingredient. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and formulators to understand, characterize, and effectively utilize this compound in the development of advanced and stable product formulations. A thorough understanding of these core properties is essential for optimizing product performance, ensuring stability, and achieving desired sensory attributes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. clearsolutionsusa.com [clearsolutionsusa.com]

- 4. How is CAPB manufactured? l Elchemy [elchemy.com]

- 5. researchgate.net [researchgate.net]

- 6. rixinpec.com [rixinpec.com]

- 7. researchgate.net [researchgate.net]

- 8. Components of this compound: Surface activity and self-assembly of pure alkyl amidopropyl betaines [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 11. researchgate.net [researchgate.net]

- 12. tegewa.de [tegewa.de]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. journals.stmjournals.com [journals.stmjournals.com]

- 16. open.library.ubc.ca [open.library.ubc.ca]

- 17. The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap [article.sapub.org]

- 18. Impact of wormlike micelles on nano and macroscopic structure of TEMPO-oxidized cellulose nanofibril hydrogels - Soft Matter (RSC Publishing) DOI:10.1039/D0SM00135J [pubs.rsc.org]

- 19. Practical Approach to Measuring Intrinsic Viscosity on a Rotational Rheometer - TA Instruments [tainstruments.com]

- 20. Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals [mdpi.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. researchgate.net [researchgate.net]

- 23. Solution Structures of Anionic–Amphoteric Surfactant Mixtures near the Two-Phase Region at Fixed pH - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Mechanism of Action of Cocamidopropyl Betaine as a Surfactant

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Cocamidopropyl betaine (B1666868) (CAPB) is a prominent amphoteric surfactant widely utilized in the cosmetic and personal care industries for its excellent detergency, foam-boosting capabilities, and mildness.[1][2] This technical guide elucidates the core mechanism of action of CAPB, detailing its molecular structure, physicochemical properties, and behavior at interfaces and in bulk solution. The document provides a comprehensive overview of its function in reducing surface tension, forming micelles, and its synergistic interactions with other surfactants. Quantitative data are summarized, key experimental protocols are detailed, and its molecular and systemic actions are visualized through structured diagrams.

Molecular Structure and Physicochemical Properties

The efficacy of Cocamidopropyl Betaine as a surfactant is fundamentally derived from its amphiphilic molecular structure. It is a fatty acid amide comprised of a long hydrophobic hydrocarbon chain and a polar hydrophilic group.[3]

-

Hydrophobic Tail: This portion consists of a C8-C18 alkyl chain derived from coconut or palm kernel oil, with lauric acid (C12) being a primary constituent.[3][4] This nonpolar tail is responsible for the molecule's lipophilic (oil-attracting) properties.

-

Hydrophilic Head: The head is a zwitterionic group, meaning it contains both a cationic and an anionic center.[3][5] It features a permanently positively charged quaternary ammonium (B1175870) group and a carboxylate group whose charge is pH-dependent.[3][6]

This dual-charge, zwitterionic nature allows CAPB to be classified as an amphoteric surfactant.[2][7] Its net charge is highly dependent on the pH of the aqueous solution.

-

In acidic solutions (low pH): The carboxylate group is protonated (-COOH), and the molecule carries a net positive charge, behaving as a cationic surfactant .[7][8]

-

Near neutral pH (isoelectric point ~6.25): The molecule exists as a zwitterion, with both a positive and a negative charge, resulting in a net neutral charge.[9]

-

In alkaline solutions (high pH): The quaternary ammonium group remains positively charged, while the carboxylate group is deprotonated (-COO⁻), but it generally maintains its zwitterionic character. It can interact favorably with anionic species.[8]

Caption: pH-dependent charge states of this compound.

Core Mechanism of Surfactant Action

The primary function of CAPB is to reduce the surface tension at the interface between two immiscible phases, such as air-water or oil-water.[2][5]

Reduction of Surface and Interfacial Tension

In an aqueous environment, water molecules at the surface experience strong inward cohesive forces, creating high surface tension. When CAPB is introduced, its amphiphilic molecules spontaneously migrate to the interface.[5] They orient themselves with their hydrophobic tails directed away from the water (into the air or oil phase) and their hydrophilic zwitterionic heads remaining in the aqueous phase.[5] This alignment disrupts the cohesive forces between surface water molecules, effectively lowering the surface and interfacial tension.[1][2] This property is fundamental to its role as a cleansing agent, emulsifier, and foaming agent.[10]

Caption: Orientation of CAPB molecules at the air-water interface.

Micelle Formation

As the concentration of CAPB in a solution increases, the interface becomes saturated with surfactant molecules. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC) , the molecules begin to self-assemble in the bulk of the solution.[5] They form spherical aggregates called micelles, where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic heads form an outer shell that interacts with the surrounding water molecules.[5] This process of micellization is crucial for the solubilization of oils and dirt, enabling their removal during cleansing.

Caption: Cross-section of a this compound micelle.

Quantitative Surfactant Properties

The performance of CAPB is defined by several quantitative parameters. The Critical Micelle Concentration (CMC) is a key indicator of surfactant efficiency. It is important to note that reported CMC values for CAPB can vary, often due to the presence of impurities such as sodium chloride from the manufacturing process.[11][12][13]

| Parameter | Value | Conditions | Source(s) |

| Critical Micelle Concentration (CMC) | 0.974 mmol/L | Aqueous solution | [11][12][13] |

| 0.881 mmol/L | Aqueous solution (literature value) | [11][12][13] | |

| 1010 ppm (~2.95 mmol/L) | Not specified | [14] | |

| 63.1 mg/dm³ (~0.18 mmol/L) | Aqueous solution | [15] | |

| Surface Tension at CMC (γ_cmc) | ~34 mN/m | Aqueous solution | [14] |

| Isoelectric Point | ~6.25 | Micellar CAPB | [9] |

Synergistic Interactions with Other Surfactants

CAPB is rarely used alone and is most often formulated as a co-surfactant, particularly with anionic surfactants like Sodium Lauryl Sulfate (SLS) or Sodium Laureth Sulfate (SLES).[16][17] This combination exhibits significant synergism.

-

Irritation Mitigation: The zwitterionic nature of CAPB can form mixed micelles with anionic surfactants. This association reduces the charge density of the micelles and lowers the monomer concentration of the more irritating anionic surfactant, leading to a much milder overall formulation.[3][16]

-

Enhanced Foaming: CAPB acts as a foam booster and stabilizer.[18][19] It improves the quality and volume of the lather, creating a denser and more stable foam, which is a desirable sensory attribute for consumers.[18]

-

Viscosity Building: In combination with anionic surfactants and electrolytes (like NaCl), CAPB helps to increase the viscosity of formulations, contributing to a richer product texture.[7][19]

-

Conditioning Properties: In the slightly acidic pH range of shampoos (4.5-5.5), CAPB carries a net positive charge and can act as a cationic polymer, providing anti-static and conditioning effects to the hair.[7]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property and can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micellization.

Methodology: Surface Tensiometry (e.g., Du Noüy Ring Method)

This is a common method used to determine CMC by measuring the surface tension of solutions at various surfactant concentrations.[20][21]

-

Preparation of Stock Solution: A concentrated stock solution of CAPB in deionized water is prepared by weight.

-

Serial Dilutions: A series of dilutions are prepared from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Surface Tension Measurement: The surface tension of each dilution is measured using a tensiometer. The Du Noüy ring method involves measuring the force required to detach a platinum-iridium ring from the surface of the liquid.

-

Data Plotting: The measured surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C).

-

CMC Determination: The resulting plot will show two distinct linear regions. Initially, surface tension decreases sharply with increasing concentration. After the CMC is reached, the surface becomes saturated, and the surface tension remains relatively constant as micelles form in the bulk solution. The CMC is determined from the point of intersection of the two extrapolated linear portions of the plot.[13]

Caption: Experimental workflow for CMC determination via surface tensiometry.

Alternative Methodology: Conductivity Measurement

The electrical conductivity of the surfactant solution is measured as a function of concentration. The plot of conductivity versus concentration also shows a break at the CMC, as the mobility of ions changes upon incorporation into micelles.[14][21]

Conclusion

The mechanism of action of this compound as a surfactant is a multifaceted process governed by its unique zwitterionic and amphiphilic structure. Its ability to orient at interfaces to reduce surface tension, coupled with its capacity to self-assemble into micelles above the CMC, underpins its function as an effective cleanser and emulsifier. Furthermore, its pH-dependent charge and synergistic interactions with other surfactants allow it to serve as a mildness agent, foam booster, and viscosity modifier, making it an indispensable ingredient in modern cosmetic and personal care formulations. Understanding these core mechanisms is crucial for formulation scientists in the development of safe, stable, and high-performance products.

References

- 1. yeserchem.com [yeserchem.com]

- 2. Safety assessment of this compound, a cosmetic ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. biolinscientific.com [biolinscientific.com]

- 6. This compound | 61789-40-0 [chemicalbook.com]

- 7. yeserchem.com [yeserchem.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. This compound - فرتاک لوتوس | Fartak lotus [fartaklotus.com]

- 10. This compound: Uses, safety, and side effects [medicalnewstoday.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. bazekon.uek.krakow.pl [bazekon.uek.krakow.pl]

- 16. naturallythinking.com [naturallythinking.com]

- 17. The Processing of Cosmetic Products and this compound in Shampoo. [elchemy.com]

- 18. nbinno.com [nbinno.com]

- 19. yeserchem.com [yeserchem.com]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

An In-depth Technical Guide to the Self-Assembly and Micelle Formation of Cocamidopropyl Betaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocamidopropyl betaine (B1666868) (CAPB) is a zwitterionic surfactant widely utilized in the pharmaceutical and cosmetic industries for its mildness, excellent foaming properties, and viscosity-building capabilities.[1] Its amphiphilic nature drives its self-assembly in aqueous solutions to form complex supramolecular structures, primarily micelles. This process is fundamental to its function as a solubilizing agent, emulsifier, and drug delivery vehicle. This technical guide provides a comprehensive overview of the core principles governing the self-assembly and micelle formation of CAPB, including its physicochemical properties, critical micelle concentration (CMC), and the thermodynamic parameters that dictate these phenomena. Detailed experimental protocols for characterizing micellization are provided, along with a compilation of quantitative data to serve as a reference for formulation scientists and researchers.

Introduction to Cocamidopropyl Betaine (CAPB)

This compound is a synthetic surfactant derived from coconut oil and dimethylaminopropylamine.[1] Its molecular structure consists of a hydrophobic tail, typically a C12-C14 alkyl chain, and a hydrophilic headgroup containing both a quaternary ammonium (B1175870) cation and a carboxylate anion.[2] This zwitterionic nature imparts unique properties to CAPB, including its pH-dependent charge behavior and its ability to interact favorably with both anionic and cationic surfactants. The self-assembly of CAPB into micelles is a spontaneous process driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic tails and water molecules.[3]

The Process of Micellization

In aqueous solutions at low concentrations, CAPB exists as individual monomers. As the concentration increases, these monomers begin to adsorb at the air-water interface, reducing the surface tension of the solution.[4] Upon reaching a specific concentration, known as the Critical Micelle Concentration (CMC), the monomers spontaneously aggregate to form micelles.[5] Above the CMC, the addition of more surfactant primarily leads to the formation of more micelles, while the monomer concentration remains relatively constant.[6]

Physicochemical Properties and Quantitative Data

The micellar properties of CAPB are influenced by various factors, including temperature, pH, and the presence of electrolytes or other surfactants. A summary of key quantitative data is presented below.

Table 1: Critical Micelle Concentration (CMC) of this compound

| Medium | Temperature (°C) | Method | CMC (mmol/L) | Reference |

| Pure Water | 25 | Surface Tension | 0.974 | [7] |

| Pure Water | 25 | Surface Tension | 0.881 | [7] |

| 0.2 M NaCl | 25 | Not Specified | 5.6 | [8] |

| Water-Ethanol Mix | 25 - 40 | Conductivity | Varies | [9] |

Note: Variations in reported CMC values can be attributed to impurities, such as sodium chloride, present in commercial CAPB samples.[7]

Table 2: Micellar Size and Aggregation Number of this compound

| System | Micelle Shape | Micelle Size (Radius/Diameter) | Aggregation Number (N) | Reference |

| CAPB in 1 wt% NaCl | Spherical | R = 23 ± 1 Å | Not Specified | [8] |

| C12 and C14 Alkyl Amidopropyl Betaines | Ellipsoidal | Not Specified | >50 | [10] |

| Mixed CAPB/SDS Micelles | Spherical | dh = 5.2 ± 0.5 nm | ~84 (for pure CAPB) | [11] |

| Mixed CAPB/SDS Micelles | Rod-like | dh > 10 nm | Up to 1000 | [11][12] |

Experimental Protocols for Micelle Characterization

Accurate determination of the CMC and other micellar properties is crucial for research and development. The following are detailed methodologies for key experimental techniques.

Surface Tensiometry

This is one of the most common methods for determining the CMC. It relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[4]

Methodology:

-

Preparation of Solutions: Prepare a stock solution of CAPB in the desired solvent (e.g., deionized water). Create a series of dilutions with decreasing concentrations.

-

Instrumentation: Utilize a surface tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).[13]

-

Measurement:

-

Calibrate the instrument according to the manufacturer's instructions.

-

Measure the surface tension of the pure solvent.

-

Sequentially measure the surface tension of each CAPB solution, starting from the most dilute. Ensure the measuring probe is thoroughly cleaned and dried between measurements.

-

Allow each solution to equilibrate before taking a reading.

-

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the CAPB concentration (log C). The CMC is determined from the breakpoint in the curve, where the slope changes abruptly.[14]

Conductivity Measurement

This method is suitable for ionic and zwitterionic surfactants like CAPB. It is based on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the micelles have a lower mobility than the individual ions.[15]

Methodology:

-

Preparation of Solutions: Prepare a series of CAPB solutions of varying concentrations in a solvent with low conductivity (e.g., deionized water).

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.[16]

-

Measurement:

-

Measure the conductivity of the pure solvent.

-

Measure the conductivity of each CAPB solution, ensuring thermal equilibrium is reached for each measurement.

-

-

Data Analysis: Plot the specific conductivity (κ) versus the surfactant concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[17]

Fluorescence Spectroscopy

This is a highly sensitive technique that utilizes a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment.[18]

Methodology:

-

Preparation of Solutions: Prepare a series of CAPB solutions. Add a small, constant amount of the fluorescent probe (e.g., pyrene) to each solution.

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Measurement:

-

Excite the pyrene (B120774) probe at an appropriate wavelength (e.g., ~335 nm).

-

Record the emission spectrum. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the environment.[19]

-

-

Data Analysis: Plot the I1/I3 ratio as a function of the CAPB concentration. A sharp decrease in the I1/I3 ratio will be observed as the pyrene partitions into the nonpolar micellar core. The concentration at the midpoint of this transition is taken as the CMC.[6]

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles in a solution, making it ideal for characterizing micelle size and the onset of micellization.[20]

Methodology:

-

Preparation of Solutions: Prepare a series of CAPB solutions with concentrations spanning the expected CMC. Filter the solutions to remove any dust particles.

-

Instrumentation: Use a dynamic light scattering instrument.[21]

-

Measurement:

-

Measure the scattering intensity and determine the hydrodynamic radius (Rh) for each solution.

-

-

Data Analysis: Plot the scattering intensity and/or the hydrodynamic radius as a function of surfactant concentration. A significant increase in both parameters will be observed at the CMC, indicating the formation of micelles.[22][23]

Thermodynamics of Micellization

The self-assembly of surfactants into micelles is a thermodynamically driven process. The key thermodynamic parameters are the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

-

Gibbs Free Energy of Micellization (ΔG°mic): A negative ΔG°mic indicates that micellization is a spontaneous process. It can be calculated from the CMC using the equation: ΔG°mic = RT ln(CMC) (where R is the gas constant and T is the absolute temperature).[24]

-

Enthalpy of Micellization (ΔH°mic): This represents the heat change associated with the formation of micelles. It can be determined from the temperature dependence of the CMC using the van't Hoff equation.

-

Entropy of Micellization (ΔS°mic): This reflects the change in randomness of the system upon micelle formation. The primary driving force for micellization is a large positive entropy change resulting from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers.[24]

Table 3: Thermodynamic Parameters of this compound Micellization

| Parameter | Value/Observation | Reference |

| ΔG°mic | Negative, indicating a spontaneous process. | [9][25] |

| ΔH°mic | Can be positive or negative depending on temperature and solvent composition. | [9] |

| ΔS°mic | Generally positive and the main driving force for micellization. | [9] |

Role in Drug Delivery

The ability of CAPB micelles to encapsulate hydrophobic drugs within their core makes them promising vehicles for drug delivery. This encapsulation can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.

The transition of CAPB micelles from spherical to worm-like structures, often induced by the addition of co-surfactants or salts, can further enhance their drug-loading capacity and modify the release kinetics of the encapsulated drug.[11] This makes CAPB a versatile excipient in the development of novel drug delivery systems.[26]

Conclusion

The self-assembly and micelle formation of this compound are complex processes governed by fundamental physicochemical principles. A thorough understanding of these phenomena, facilitated by the experimental techniques and data presented in this guide, is essential for the rational design and optimization of formulations in the pharmaceutical and related industries. The ability to control and characterize the micellar properties of CAPB will continue to be a key factor in harnessing its full potential as a versatile and effective surfactant.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Safety assessment of this compound, a cosmetic ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. justagriculture.in [justagriculture.in]

- 6. agilent.com [agilent.com]

- 7. mdpi.com [mdpi.com]

- 8. Impact of wormlike micelles on nano and macroscopic structure of TEMPO-oxidized cellulose nanofibril hydrogels - Soft Matter (RSC Publishing) DOI:10.1039/D0SM00135J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 15. scribd.com [scribd.com]

- 16. youtube.com [youtube.com]

- 17. Method of Determination of CMC | PPT [slideshare.net]

- 18. Determination of the critical micelle concentration of surfactants using fluorescence strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. lcms.cz [lcms.cz]

- 21. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 23. Critical micellization temperature determination using multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]

- 24. sphinxsai.com [sphinxsai.com]

- 25. files01.core.ac.uk [files01.core.ac.uk]

- 26. Natural-Origin Betaine Surfactants as Promising Components for the Stabilization of Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aggregation Behavior of Cocamidopropyl Betaine with Polyelectrolytes

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the complex aggregation behavior between cocamidopropyl betaine (B1666868) (CAPB), a widely used zwitterionic surfactant, and various polyelectrolytes. The interactions are primarily governed by a delicate interplay of electrostatic and hydrophobic forces, which are highly sensitive to solution conditions such as pH, ionic strength, and the molecular weight of the polyelectrolyte. At pH values below its isoelectric point, CAPB behaves as a cationic surfactant, enabling strong electrostatic associations with anionic polyelectrolytes like polyacrylic acid (PAA) and sulfonated polystyrene (PSS).[1][2] This guide details the fundamental principles of these interactions, presents structured quantitative data, and outlines detailed experimental protocols for the characterization of these complex systems. Methodologies including tensiometry, rheology, dynamic light scattering (DLS), and isothermal titration calorimetry (ITC) are discussed. The objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to understand, predict, and manipulate CAPB-polyelectrolyte systems for advanced applications.

Introduction

Cocamidopropyl betaine (CAPB) is an amphoteric surfactant valued in numerous industries, particularly in cosmetics and personal care products, for its mildness, foam-boosting capabilities, and viscosity-building properties.[1] Structurally, CAPB possesses both a quaternary ammonium (B1175870) cation and a carboxylate anion, exhibiting zwitterionic characteristics over a broad pH range. The net charge of CAPB is, however, pH-dependent; it becomes cationic in acidic conditions, a feature central to its interaction with charged polymers.

Polyelectrolytes are polymers with repeating monomeric units that bear electrolyte groups. These groups dissociate in aqueous solutions, rendering the polymers charged. The resulting polyions can interact strongly with oppositely charged species, including surfactants. Such interactions are pivotal in a myriad of applications, from enhancing the stability and rheological properties of formulations to the development of sophisticated drug delivery vehicles.[3]

The study of CAPB-polyelectrolyte aggregation is driven by the need to control and optimize formulation properties. The combination of these components can lead to the formation of diverse supramolecular structures, including soluble complexes, micellar aggregates, and, under certain conditions, phase-separated coacervates or precipitates.[1][2] Understanding the underlying physicochemical principles—primarily electrostatic and hydrophobic interactions—is crucial for harnessing their synergistic potential.

Core Principles of CAPB-Polyelectrolyte Interaction

The aggregation of CAPB with polyelectrolytes is not a simple process but is dictated by several competing and cooperating forces. The primary drivers are electrostatic attraction between oppositely charged moieties and hydrophobic interactions among the surfactant alkyl chains.

The Critical Role of pH

The charge state of CAPB is the most critical parameter governing its interaction with anionic polyelectrolytes. CAPB has an isoelectric point (pI) typically in the range of 4.5-5.5.

-

At low pH (pH < pI): The carboxylate group is protonated, leaving the quaternary ammonium group with a permanent positive charge. In this state, CAPB behaves as a cationic surfactant.

-

At neutral or high pH (pH > pI): Both the cationic and anionic groups are ionized, resulting in a zwitterionic molecule with a net neutral charge.

This pH-dependent behavior dictates that strong electrostatic interactions with anionic polyelectrolytes will occur predominantly in acidic environments.[1][4]

Driving Forces: Electrostatic and Hydrophobic Interactions

When CAPB is in its cationic form, it can interact strongly with anionic polyelectrolytes (polyanions) such as polyacrylic acid (PAA) or sulfonated polystyrene (PSS).

-

Initial Binding (CAC): At a very low concentration, known as the Critical Aggregation Concentration (CAC) , CAPB monomers begin to bind to the polyelectrolyte chain. This initial binding is primarily driven by electrostatic attraction and is often non-cooperative.[4]

-

Cooperative Binding: As the CAPB concentration increases, hydrophobic interactions between the alkyl tails of the bound surfactant molecules become significant. This leads to a cooperative binding process, where the formation of small surfactant aggregates along the polymer chain is favored.

-

Complex Formation and Phase Behavior: The resulting polyelectrolyte-surfactant complexes (PESCs) can remain soluble or undergo phase separation. This outcome is heavily influenced by:

-

Polyelectrolyte Molecular Weight: High molecular weight polyelectrolytes can facilitate "bridging" between surfactant-decorated polymer chains, leading to the formation of an insoluble network and subsequent phase separation.[1][2]

-

Ionic Strength: The addition of salt can screen the electrostatic attractions, which may weaken the interaction or, in some cases, prevent phase separation by reducing the propensity for inter-chain aggregation.[5]

-

Stoichiometry: The ratio of surfactant molecules to charged polymer monomers (Z-ratio) determines the net charge of the complex and its solubility.[6]

-

Experimental Methodologies for Characterization

A multi-technique approach is essential for a thorough characterization of CAPB-polyelectrolyte systems.

Surface Tensiometry

-

Objective: To determine the Critical Aggregation Concentration (CAC) and the Critical Micelle Concentration (CMC) of the free surfactant.

-

Apparatus: A surface tensiometer, typically employing the Du Noüy ring or Wilhelmy plate method.[7][8]

-

Protocol:

-

Solution Preparation: Prepare a stock solution of the polyelectrolyte at a fixed concentration in a suitable buffer to maintain constant pH and ionic strength. Create a series of samples by adding increasing amounts of CAPB to the polyelectrolyte solution.

-

Measurement: Equilibrate each sample at a constant temperature. Measure the surface tension. The Wilhelmy plate method is often preferred for systems where surface tension changes over time.[9]

-

Data Analysis: Plot surface tension (γ) versus the logarithm of the CAPB concentration (log C). The plot will typically show one or two distinct break points. The first break, at a lower concentration, corresponds to the CAC, where CAPB begins to bind to the polymer. The second break, if present, corresponds to the CMC, where free micelles begin to form after the polymer is saturated.[10]

-

Rotational Rheometry

-

Objective: To investigate the macroscopic properties of the system, such as viscosity and viscoelasticity, which indicate the formation of network structures.[5][11]

-

Apparatus: A rotational rheometer with controlled stress or controlled rate capabilities, using geometries like cone-and-plate or concentric cylinders.

-

Protocol:

-

Sample Loading: Carefully load the sample into the rheometer geometry, ensuring no air bubbles are trapped, and allow it to equilibrate to the desired temperature.

-

Steady Shear Measurements: Perform a flow sweep by varying the shear rate and measuring the resulting shear stress to determine the zero-shear viscosity (η₀). A significant increase in η₀ upon addition of the polyelectrolyte suggests strong associative interactions.

-

Oscillatory Measurements: Conduct a frequency sweep at a constant, low strain (within the linear viscoelastic region). This measures the storage modulus (G'), representing elastic behavior, and the loss modulus (G''), representing viscous behavior. Gel-like networks are characterized by G' > G'' at low frequencies.[12]

-

Dynamic Light Scattering (DLS)

-

Objective: To determine the hydrodynamic size (hydrodynamic radius, Rh) and size distribution (Polydispersity Index, PDI) of the formed aggregates in solution.[13][14]

-

Apparatus: A DLS instrument equipped with a laser, a temperature-controlled sample holder, and a detector.

-

Protocol:

-

Sample Preparation: Prepare samples at concentrations low enough to avoid multiple scattering effects. Filter solutions through an appropriate syringe filter (e.g., 0.22 µm) directly into a clean cuvette to remove dust and large particulates.

-

Measurement: Place the cuvette in the instrument and allow it to thermally equilibrate. The instrument measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles.[15]

-

Data Analysis: The software uses the Stokes-Einstein equation to correlate the diffusion coefficient of the particles to their hydrodynamic size. The analysis provides the Z-average size, peak sizes, and the PDI, which indicates the broadness of the size distribution.[13][16]

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To directly measure the thermodynamics of binding, providing information on the binding constant (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[17]

-

Apparatus: An isothermal titration calorimeter consisting of a reference cell, a sample cell, and a high-precision injection syringe.

-

Protocol:

-

Sample Preparation: Degas all solutions thoroughly before use. Fill the sample cell (e.g., 1.4 mL) with the polyelectrolyte solution at a known concentration. Fill the injection syringe (e.g., 250 µL) with a concentrated solution of CAPB. Both solutions should be prepared in the exact same buffer to minimize heats of dilution.

-

Titration: Set the instrument to the desired temperature. Perform a series of small, timed injections of the CAPB solution into the polyelectrolyte solution while stirring. The instrument measures the minute heat changes (endothermic or exothermic) that occur upon binding.[18]

-

Data Analysis: The raw data (a series of heat-flow peaks) is integrated to yield the heat per injection. This is then plotted against the molar ratio of CAPB to polyelectrolyte. Fitting this binding isotherm to a suitable model (e.g., Satake-Yang for cooperative binding) yields the thermodynamic parameters Ka, n, and ΔH.[19][20] The binding is entropically driven if ΔH is positive or slightly negative and ΔS is large and positive.[3]

-

Quantitative Data Summary

The interaction between CAPB and polyelectrolytes is highly dependent on the specific system and conditions. The following tables summarize representative data from the literature.

Table 1: Critical Aggregation and Micelle Concentrations

| Polyelectrolyte | Surfactant | Conditions | Method | CAC | CMC | Reference(s) |

| Sulfonated Polystyrene (PSS) | CAPB | pH 2.5, 25°C | Conductimetry, Viscometry | Detected | Higher than CAC | [1][4] |

| Polyacrylic Acid (PAA) | CAPB | Low pH | Surface Tension, Scattering | Confirmed | - | [1][2] |